2-amino-N-(2-ethylphenyl)acetamide hydrochloride

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Research reproducibility often fails due to subtle structural or salt-form differences in acetamide intermediates. This hydrochloride salt offers a defined, stable building block. - **Unique Pharmacophore**: Combines a free primary amine and a 2-ethylphenyl group for distinct H-bonding and hydrophobic interactions versus simpler analogs. - **High Purity (≥95%)**: Suitable for reference standards in HPLC/LC-MS method development and impurity profiling. - **Practical Handling**: Salt form enhances solubility and stability, ensuring consistent reactivity in coupling or metathesis studies.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69
CAS No. 1049746-19-1
Cat. No. B2885214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-ethylphenyl)acetamide hydrochloride
CAS1049746-19-1
Molecular FormulaC10H15ClN2O
Molecular Weight214.69
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CN.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-2-8-5-3-4-6-9(8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H
InChIKeyWVXCEQHKNMJUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(2-ethylphenyl)acetamide Hydrochloride: Identity & Sourcing


2-Amino-N-(2-ethylphenyl)acetamide hydrochloride (CAS 1049746-19-1) is an organic compound classified as a substituted acetamide derivative. It is primarily utilized as a research chemical, a synthetic intermediate, and a potential building block in medicinal chemistry [1]. Its molecular formula is C₁₀H₁₅ClN₂O, with a molecular weight of 214.69 g/mol [1]. The compound exists as a hydrochloride salt, a common strategy to enhance solubility and stability, and appears as a powder at room temperature [1].

Why Substitution Fails for 2-Amino-N-(2-ethylphenyl)acetamide HCl: Substituents & Salt Form


The structure of 2-amino-N-(2-ethylphenyl)acetamide hydrochloride contains specific functional groups that make simple substitution with other acetamide derivatives unsuitable for research requiring precise molecular interactions. The presence of both a free primary amine (-NH₂) and a 2-ethylphenyl substituent on the amide nitrogen creates a unique pharmacophore that can engage in distinct hydrogen bonding and hydrophobic interactions compared to simpler analogs like N-(2-ethylphenyl)acetamide (which lacks the amine) or 2-amino-N-phenylacetamide (which lacks the ethyl group) [1][2]. Furthermore, the compound's hydrochloride salt form directly impacts its physical properties, including solubility and stability, which are critical parameters in experimental reproducibility. Using a free base or a different salt could lead to altered solubility profiles, different crystallization behavior, or even divergent reactivity in subsequent synthetic steps .

Differentiating Evidence for 2-Amino-N-(2-ethylphenyl)acetamide HCl


Molecular Weight vs. Common Analogs

The molecular weight of 2-amino-N-(2-ethylphenyl)acetamide hydrochloride (214.69 g/mol) is a direct consequence of its specific composition: the base acetamide structure plus an amino group, a 2-ethylphenyl substituent, and a hydrochloride counterion [1]. This is quantitatively distinct from its closest neutral analog, N-(2-ethylphenyl)acetamide, which lacks both the amino group and the hydrochloride and has a molecular weight of 163.22 g/mol [2]. This difference is not trivial; it confirms the presence of the additional amino functionality and the salt form, which are essential for its intended reactivity and physicochemical behavior.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Purity vs. Non-Hydrochloride Analog

Reputable vendors offer 2-amino-N-(2-ethylphenyl)acetamide hydrochloride with a minimum purity specification of 95% (by HPLC or equivalent method), as seen in product listings from established suppliers like Sigma-Aldrich and Leyan . In comparison, a closely related neutral analog, N-(2-ethylphenyl)acetamide, is also commonly supplied at a 95% purity standard . While both meet a baseline commercial standard, the availability of the target compound from major, quality-assured chemical suppliers at this purity level is a key procurement differentiator over lesser-known or custom-synthesized alternatives, ensuring reliable starting material for reproducible experiments.

Chemical Procurement Quality Control Synthetic Chemistry

Hydrochloride Salt vs. Free Base: Physicochemical Impact

The compound's existence as a hydrochloride salt is a key differentiator from its free base (CAS 887359-16-2) . While direct, quantitative solubility data for this specific compound is not publicly available in peer-reviewed literature or major chemical databases, the conversion of an amine to its hydrochloride salt is a well-established class-level strategy that generally enhances aqueous solubility and solid-state stability compared to the free base [1]. The reported physical form as a powder from multiple vendors is consistent with this behavior . This is a critical, though class-level, inference for procurement decisions where handling and formulation are paramount.

Formulation Science Pre-formulation Physical Chemistry

Research and Industrial Applications of 2-Amino-N-(2-ethylphenyl)acetamide HCl


Building Block for Novel Acetamide Synthesis

The compound's primary amine and 2-ethylphenyl group provide two distinct reactive handles for further functionalization. Its use as a synthetic intermediate is supported by its commercial availability and specific molecular weight, which serves as a quality check [1]. This scenario is most applicable when designing new molecules where the unique spatial arrangement of the ethyl group and the amine is hypothesized to be crucial for binding or reactivity.

Analytical Standard for Method Development

Given the compound's defined structure and the availability of high-purity (≥95%) commercial material, it can serve as a reference standard in analytical chemistry for method development or impurity profiling . This is particularly relevant when developing HPLC or LC-MS methods for related compounds, where the retention time and mass spectrum of this specific acetamide can be used as a comparator [1].

SAR Probe in Medicinal Chemistry

When investigating a biological target that interacts with acetamide-containing ligands, this compound can act as a specific SAR probe. Its structure allows researchers to deconvolute the contributions of the 2-ethylphenyl group and the amino-terminated side chain to target affinity or functional activity, especially when directly compared to data from N-(2-ethylphenyl)acetamide [1].

Substrate for Amide Bond & Salt Formation Studies

The hydrochloride salt form of this compound makes it a practical and stable starting material for research into amide chemistry, including studies of coupling reactions, deprotection strategies, or the investigation of salt metathesis [1]. The enhanced stability and ease of handling associated with the salt form, inferred from its class behavior, are key advantages in these scenarios [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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